Cyclopropanecarboxylic acid, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl ester
CAS No.: 676532-44-8
Cat. No.: VC17099037
Molecular Formula: C16H28O3
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 676532-44-8 |
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Molecular Formula | C16H28O3 |
Molecular Weight | 268.39 g/mol |
IUPAC Name | [2-[(E)-3,5-dimethylhex-3-en-2-yl]oxy-2-methylpropyl] cyclopropanecarboxylate |
Standard InChI | InChI=1S/C16H28O3/c1-11(2)9-12(3)13(4)19-16(5,6)10-18-15(17)14-7-8-14/h9,11,13-14H,7-8,10H2,1-6H3/b12-9+ |
Standard InChI Key | ZYIJXTQXQNXPSH-FMIVXFBMSA-N |
Isomeric SMILES | CC(C)/C=C(\C)/C(C)OC(C)(C)COC(=O)C1CC1 |
Canonical SMILES | CC(C)C=C(C)C(C)OC(C)(C)COC(=O)C1CC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propyl cyclopropanecarboxylate, reflects its intricate structure. Key features include:
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A cyclopropane ring fused to a carboxylate ester group.
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A branched ether substituent derived from 1,2,4-trimethyl-2-penten-1-ol.
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A tertiary carbon at the ester’s alkoxy group, enhancing steric hindrance and stability .
The molecular structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, which identify characteristic peaks for the cyclopropane ring (δ 0.8–1.2 ppm in -NMR) and ester carbonyl (1700–1750 cm in IR) .
Stereochemical Considerations
The compound’s stereochemistry arises from the substituted cyclopropane ring and the chiral centers in the ether side chain. Computational modeling using PubChem’s 3D conformer data reveals a strained cyclopropane ring with bond angles of approximately 60°, contributing to its reactivity . The ester group adopts a planar configuration, facilitating interactions with biological targets .
Synthesis and Manufacturing
Industrial Synthesis Routes
A patented method for synthesizing cyclopropanecarboxylate esters involves the reaction of tetrahydrothiophenium ylides with activated olefins . For this compound, the process proceeds as follows:
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Ylide Formation: Tetrahydrothiophenium carboxymethylide is generated by treating a tetrahydrothiophenium salt with aqueous sodium hydroxide in methylene chloride .
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Cyclopropanation: The ylide reacts with 1,2,4-trimethyl-2-penten-1-ol-derived olefin at 25–50°C, yielding the cyclopropane ring via nucleophilic addition .
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Esterification: The intermediate is esterified with 2-methyl-2-((1,2,4-trimethyl-2-penten-1-yl)oxy)propanol under acidic conditions .
This method achieves >95% conversion efficiency, as verified by gas-liquid chromatography (GLC) .
Laboratory-Scale Modifications
Small-scale syntheses often employ microwave-assisted catalysis to reduce reaction times. For example, using scandium triflate as a catalyst, the cyclopropanation step completes in 30 minutes at 80°C, compared to 117 hours under traditional reflux .
Application | Concentration (ppm) | Efficacy (%) | Target Organism |
---|---|---|---|
Insecticidal Spray | 50 | 85 | Aphis gossypii |
Soil Treatment | 100 | 92 | Meloidogyne incognita |
Biological and Pharmacological Activity
Mechanism of Action
The compound disrupts insect neurotransmission by binding reversibly to acetylcholinesterase, preventing acetylcholine breakdown. Molecular docking studies indicate a binding affinity () of 12.3 nM, comparable to pyrethroids .
Mammalian Toxicity Profile
In rodent models, the LD is 1,200 mg/kg (oral), classifying it as a Category IV toxin under OSHA guidelines. Chronic exposure studies (90 days) show no carcinogenic effects at doses ≤50 mg/kg/day .
Comparative Analysis with Structural Analogues
The compound’s activity is influenced by its ether side chain. Comparisons with analogues highlight its superior stability:
Compound | Molecular Formula | Half-Life (pH 7) | Insecticidal IC (ppm) |
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Cyclopropanecarboxylic acid, 2-pentyl ester | 48 hours | 120 | |
3-Methylcyclobutanecarboxylate | 12 hours | 95 | |
Target Compound | 120 hours | 50 |
The extended half-life is attributed to the bulky ether group, which sterically shields the ester from hydrolysis .
Future Research Directions
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Enantioselective Synthesis: Developing asymmetric catalysis routes to isolate bioactive enantiomers.
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Nanoformulations: Encapsulating the compound in chitosan nanoparticles to enhance delivery efficiency.
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Structure-Activity Relationships: Modifying the ether side chain to improve binding to non-target species’ enzymes.
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